5-Methyluridine - 1463-10-1

5-Methyluridine

Catalog Number: EVT-257225
CAS Number: 1463-10-1
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyluridine (5MU), also known as ribothymidine, is a modified pyrimidine nucleoside found naturally in various RNA molecules, particularly in transfer RNA (tRNA). [] It is a derivative of uridine, differing by the presence of a methyl group at the 5 position of the pyrimidine ring. [] This modification plays a crucial role in maintaining tRNA structure, stability, and function. [, ] 5MU is involved in ensuring accurate translation during protein synthesis by influencing codon recognition and ribosome translocation. []

Thymine

  • Compound Description: Thymine is a pyrimidine nucleobase, one of the four building blocks of DNA. It forms a base pair with adenine. Thymine is also a crucial component in the biosynthesis of 5-methyluridine. [, , , , , , ]
  • Relevance: Thymine acts as a direct precursor for 5-methyluridine biosynthesis in enzymatic reactions involving ribose transfer. Several studies highlighted the enzymatic conversion of inosine and thymine to 5-methyluridine, a reaction catalyzed by purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase. [, , , , , , ]

Inosine

  • Compound Description: Inosine is a naturally occurring purine nucleoside, often found in tRNA, playing a role in wobble base pairing during translation. It is a key substrate in the enzymatic synthesis of 5-methyluridine. [, , ]
  • Relevance: Inosine acts as a direct precursor alongside thymine for the enzymatic synthesis of 5-methyluridine. It provides the ribose sugar moiety transferred to thymine in a reaction catalyzed by purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase. This process efficiently produces 5-methyluridine. [, , ]

Guanosine

  • Compound Description: Guanosine is a purine nucleoside, a building block of RNA. It plays a vital role in cellular energy transfer and signal transduction. It is a substrate for the enzymatic production of 5-methyluridine. [, , ]
  • Relevance: Guanosine, similar to inosine, can act as a ribose donor for the synthesis of 5-methyluridine. Studies show that certain bacterial strains utilize guanosine and thymine as substrates to synthesize 5-methyluridine efficiently, highlighting a potential alternative pathway for 5-methyluridine production. [, , ]

Ribose-1-Phosphate

  • Compound Description: Ribose-1-phosphate is a phosphorlyated ribose sugar. It plays a crucial role as an intermediate in nucleoside metabolism, including the biosynthesis of nucleotides like 5-methyluridine. [, , ]
  • Relevance: Ribose-1-phosphate acts as a critical intermediate in the enzymatic synthesis of 5-methyluridine. It is generated from purine nucleosides like inosine or guanosine via phosphorolysis and then condenses with thymine to form 5-methyluridine in a reaction catalyzed by pyrimidine nucleoside phosphorylase. [, , ]

5-Methyl-2',3',5'-O-triacetyl-beta-D-ribose Uridine

  • Compound Description: 5-Methyl-2',3',5'-O-triacetyl-beta-D-ribose uridine is a synthetic derivative of 5-methyluridine where the ribose hydroxyls are protected as acetyl esters. It is an intermediate in the chemical synthesis of 5-methyluridine. []
  • Relevance: This compound is a direct precursor in the chemical synthesis of 5-methyluridine. A new method was developed where the hydrolyzate of this compound is directly converted to 5-methyluridine, simplifying the synthesis process. []

3′-Deoxy-3′-(4-Substituted-Triazol-1-YL)-5-Methyluridine

  • Compound Description: This series of compounds represents a library of 5-methyluridine derivatives with a triazole ring linked to the sugar moiety at the 3' position. The triazole ring bears various substituents, leading to a diverse set of analogs. []
  • Relevance: These compounds were synthesized to explore the effects of structural modifications on the biological activity of 5-methyluridine, particularly focusing on potential antiviral properties. The research aimed to develop a more efficient protocol for synthesizing these derivatives. []

2′,3′-Dideoxy-2′,3′-difluoro-5-methyluridine

  • Compound Description: This compound is a fluorinated analog of 5-methyluridine, where fluorine atoms replace the hydroxyl groups at the 2' and 3' positions of the ribose sugar. []

1-(3'-C-Methyl-2'-alpha-deoxy-alpha-D-threo-pentofuranosyl)thymine and its beta-anomer

  • Compound Description: These compounds are 3'-C-methyl derivatives of 5-methyluridine. They differ in the stereochemistry of the methyl group at the 3' position, resulting in alpha and beta anomers. []
  • Relevance: These compounds were synthesized and evaluated for their activity against DNA polymerases, including HIV-1 reverse transcriptase. They were found to be competitive inhibitors of these enzymes, suggesting that modification at the 3' position could impact the interaction of 5-methyluridine analogs with DNA polymerases. []

3'-C-Methylidene-2',3'-dideoxy-5-methyluridine

  • Compound Description: This compound is a 2',3'-dideoxy derivative of 5-methyluridine with a methylidene group (CH2) at the 3' position. []
  • Relevance: Similar to the previous compounds, this analog was also evaluated for its activity against HIV-1 reverse transcriptase. Interestingly, it was found to be incorporated at the 3'-end of the DNA chain by the enzyme, although with very low efficiency. This finding indicates that modifying the 3' position with a methylidene group allows for some recognition by the enzyme, unlike the 3'-C-methyl derivatives. []

5′-Deoxy-2′,3′-O, O-isopropylidene-5′-mercapto-5-methyluridine

  • Compound Description: This compound is a 5'-deoxy-5'-mercapto derivative of 5-methyluridine, protected with an isopropylidene group at the 2' and 3' positions. []
  • Relevance: This derivative is a key intermediate in the synthesis of other 5-methyluridine analogs, demonstrating the versatility of the 5' position for introducing various functional groups to modulate the properties of the parent compound. []

2′,3′-O, O-Isopropylidene-5-methyl-isocytidine

  • Compound Description: This compound is an isocytidine analog of 5-methyluridine, protected with an isopropylidene group at the 2' and 3' positions. []
  • Relevance: The synthesis of this analog from a common intermediate highlights the possibility of accessing structurally diverse nucleoside analogs starting from 5-methyluridine or its derivatives. []
Synthesis Analysis

The synthesis of 5-methyluridine can be achieved through several methods, including enzymatic and chemical approaches. One notable method involves the use of nucleoside phosphorylases, which catalyze the transglycosylation reaction between guanosine and thymine to produce 5-methyluridine. This process has been optimized to yield high quantities of the compound with minimal by-products.

Enzymatic Synthesis

Chemical Synthesis

Chemical synthesis routes typically involve multiple steps including protection-deprotection strategies to ensure selectivity during reactions. For example, starting from uridine derivatives, silylation followed by phosphitylation can lead to the formation of 5-methyluridine phosphoramidites, which are then incorporated into RNA sequences during solid-phase synthesis.

Molecular Structure Analysis

The molecular structure of 5-methyluridine consists of a ribose sugar linked to a thymine base via a β-N-glycosidic bond. The presence of a methyl group at the C5 position distinguishes it from uridine.

Chemical Reactions Analysis

5-Methyluridine participates in various chemical reactions primarily related to its role in RNA metabolism. Key reactions include:

  • Methylation: The addition of methyl groups to other nucleotides or RNA molecules.
  • Phosphorylation: The conversion into 5-methyluridine 5'-phosphate, which is crucial for its incorporation into RNA.
  • Transglycosylation: A reaction involving the transfer of the ribose moiety from one nucleoside to another.

These reactions are facilitated by specific enzymes that ensure proper substrate specificity and catalytic efficiency.

Mechanism of Action

The mechanism of action for 5-methyluridine primarily revolves around its role in stabilizing tRNA structures and influencing gene expression through post-transcriptional modifications.

  1. Stabilization: The methyl group at the C5 position enhances the stability of tRNA by preventing degradation and facilitating proper folding.
  2. Recognition: Modified tRNA molecules containing 5-methyluridine are recognized by specific aminoacyl-tRNA synthetases, ensuring accurate translation during protein synthesis.
  3. Regulation: The presence of this modification can affect mRNA splicing and stability, thereby influencing gene expression levels.
Physical and Chemical Properties Analysis

5-Methyluridine exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar solvents but less soluble in non-polar solvents.
  • Melting Point: The melting point ranges around 150°C.
  • Stability: It is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various biochemical applications, particularly in molecular biology techniques.

Applications

The applications of 5-methyluridine are extensive within scientific research:

  • RNA Modification Studies: It serves as a model compound for studying RNA modifications and their effects on cellular processes.
  • Biotechnology: Used in the development of synthetic RNAs with specific modifications for therapeutic applications.
  • Diagnostics: Its presence can be used as a biomarker for certain diseases or conditions related to RNA metabolism.
  • Research Tools: Employed in high-throughput sequencing methods to identify modified RNA species.
Epitranscriptomic Significance of 5-Methyluridine in RNA Biology

5-Methyluridine (m5U), a conserved post-transcriptional RNA modification, occurs when a methyl group is added to uridine’s fifth carbon position. This modification enriches the functional complexity of cellular RNAs across all domains of life. As a key component of the epitranscriptome, m5U influences RNA stability, translational accuracy, and molecular interactions. Its distribution spans transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs, with distinct biological roles in each context. The enzymes catalyzing m5U formation—methyltransferases like TrmA in bacteria or TRMT2A/B in eukaryotes—exhibit precise substrate specificity, ensuring site-specific installation primarily at position 54 in tRNA and analogous sites in rRNA. Research has linked m5U dysregulation to altered microbial virulence, disrupted gene expression, and disease pathogenesis, highlighting its broad biological significance.

Role of m5U in tRNA and rRNA Structural Stabilization

m5U is a fundamental contributor to the structural integrity of tRNA and rRNA. In tRNA, it occurs predominantly at position 54 (m5U54) within the TΨC loop—a region critical for tertiary folding and ribosome engagement. This modification stabilizes the tRNA’s L-shaped architecture by enhancing base stacking and promoting optimal geometry for codon-anticodon interactions. In Pseudomonas aeruginosa, loss of the methyltransferase TrmA abolishes m5U54, leading to tRNA conformational instability and impaired translation under stress conditions [6]. Similarly, in eukaryotes, the TRMT2A (cytosolic) and TRMT2B (mitochondrial) enzymes install m5U54, preserving tRNA functionality across cellular compartments [9]. For rRNA, m5U occurs at conserved sites such as U747 in bacterial 23S rRNA (catalyzed by RlmC) and U429 in mammalian mitochondrial 12S rRNA (installed by TRMT2B) [2] [9]. Methylation at these sites fortifies rRNA folding, facilitates ribosomal subunit assembly, and ensures translational fidelity.

Table 1: Key m5U Methyltransferases and Their Roles in Structural Stabilization

OrganismEnzymeRNA TargetModification SiteStructural Consequence
BacteriaTrmAtRNAU54 (TΨC loop)Stabilizes L-shape; enhances base stacking
BacteriaRlmC/RlmD23S rRNAU747/U1939Maintains ribosomal tunnel integrity
EukaryotesTRMT2ACytosolic tRNAU54Ensures tRNA stability and nuclear export
EukaryotesTRMT2Bmt-tRNA; mt-12S rRNAtRNA-U54; rRNA-U429Supports mitochondrial translation efficiency
ArchaeaPAB0719/PAB0760tRNA; 23S rRNAU54; U747Adapted from bacterial homologs via HGT

Structural Mechanisms:

  • Base Stacking Enhancement: m5U54’s methyl group introduces hydrophobicity, strengthening van der Waals contacts between the T-loop and D-loop in tRNA [8].
  • Thermal Adaptation: In thermophiles like Pyrococcus abyssi, m5U in rRNA (e.g., position U859) maintains ribosomal functionality at high temperatures [2].
  • Ribose Conformation Lock: Methylation restricts U54’s sugar pucker, reducing conformational flexibility and favoring the C3’-endo form required for A-site tRNA binding [9].

Biological Consequences:

  • Pathogens like P. aeruginosa exploit m5U-mediated structural stabilization to regulate virulence. TrmA deletion increases antibiotic resistance by dysregulating translation of codon-biased genes (e.g., type III secretion system components), altering host-pathogen interactions [6].
  • In mammals, TRMT2B knockout models show no overt phenotype, suggesting redundancy or chaperone-like functions beyond methylation [9].

Functional Implications of m5U in mRNA Maturation and Translation Efficiency

Beyond tRNA/rRNA, m5U significantly impacts mRNA biology, influencing maturation, stability, and translational output. Its distribution in mRNA is non-random, enriched in 5′ and 3′ untranslated regions (UTRs) and near stop codons, suggesting regulatory roles in ribosome engagement and transcript stability [1] [8]. Unlike tRNA/rRNA modifications installed by dedicated site-specific enzymes, mRNA m5U deposition involves less characterized machinery, though METTL2A has been implicated in some contexts.

Table 2: Distribution and Functional Impact of m5U in mRNA

Location in mRNAFrequencyFunctional RoleDetection Method
5′ UTRHigh (enriched)Modulates ribosome scanning; influences start codon selectionm5U-GEPred [1]
Coding Sequence (CDS)ModerateMay affect codon usage; co-translational foldingLC-MS/MS [8]
3′ UTRHigh (enriched)Impacts mRNA stability; miRNA binding sitesBisulfite sequencing
Near Stop CodonElevatedAssociates with translation termination efficiencyNanopore DRS [1]

Impact on Translation Efficiency:

  • Reduced Immunogenicity: In mRNA vaccines, substitution of uridine with m5U (or N1-methylpseudouridine, m1Ψ) minimizes recognition by Toll-like receptors (TLR3/7/8), dampening interferon responses and boosting protein yield. This underpins platforms like COVID-19 vaccines where m5U-modified transcripts enhance antigen expression [7] [10].
  • Codon-Biased Translation: m5U in CDS regions influences ribosome elongation rates, particularly for transcripts enriched in U-ending codons. Computational models (e.g., m5U-GEPred) predict that m5U alters local RNA structure, exposing or occluding regulatory motifs [1].
  • Stability Enhancement: Methylation reduces uridine’s susceptibility to hydrolytic degradation. In Saccharomyces cerevisiae, m5U-containing mRNAs exhibit extended half-lives compared to unmodified counterparts [8].

Detection and Prediction Tools:

  • m5U-GEPred: A machine learning framework combining sequence composition and graph embedding to predict m5U sites. It achieves AUROCs >0.98 for human/yeast transcriptomes and 91.84% accuracy on Oxford Nanopore data [1].
  • Mass Spectrometry: Quantifies m5U abundance but struggles with site mapping.
  • Bisulfite Conversion: Detects m5U as "protected" uridines but requires rigorous controls.

m5U as a Dynamic Modulator of RNA-Protein Interactions

m5U serves as a molecular beacon for RNA-binding proteins (RBPs), dynamically influencing RNA-protein complex formation. This occurs via two mechanisms: (1) Direct recognition by methyl-specific "reader" proteins, and (2) Indirect structural effects where methylation remodels RNA secondary structure, exposing or hiding RBP binding sites.

Writer-Reader-Eraser Dynamics:

  • Writers: Enzymes like TRMT2A/TRMT2B deposit m5U using S-adenosylmethionine (SAM) as a methyl donor. TRMT2B’s mitochondrial specificity involves a nuclear-encoded MTS (mitochondrial targeting sequence) and catalytic cysteine/glutamate residues essential for methyl transfer [9].
  • Readers: While dedicated m5U readers remain elusive, proteins like HNRNPC and IGF2BP1 indirectly respond to methylation-induced RNA structural shifts. For example, m5U in mRNA 3′ UTRs can destabilize hairpins, exposing AU-rich elements bound by HNRNPC to regulate mRNA decay [5].
  • Erasers: No validated m5U demethylases are known, suggesting it may be irreversible or removed via RNA turnover.

Table 3: Proteins Regulated by or Responsive to m5U

ProteinRoleInteraction with m5UFunctional Outcome
TRMT2A/TRMT2BWriterCatalyzes U54 methylation in tRNA/mt-tRNAEnsures tRNA structural fidelity
HNRNPCIndirect readerBinds m5U-unfolded RNA motifsAlters mRNA splicing/stability
RlmC (Bacterial)WriterMethylates 23S rRNA-U747Maintains ribosomal function
PUS7Indirect competitorPseudouridylates tRNA; competes with TRMT2 sitesModulates tRNA functional diversity

Regulatory Roles in Cellular Pathways:

  • Immune Evasion: In P. aeruginosa, TrmA-mediated m5U54 installation fine-tunes translation of polymyxin resistance genes and type III secretion systems (T3SS). Loss of m5U dysregulates T3SS expression, heightening IL-1β release in macrophages [6].
  • Mitochondrial Function: TRMT2B’s dual methylation of mt-tRNA and 12S rRNA (at U429) optimizes mitochondrial translation. Bovine TRMT2B lacks catalytic activity due to a cysteine-to-tyrosine mutation, correlating with absent mt-tRNA m5U54 and species-specific metabolic adaptations [9].
  • Vaccine Efficacy: m5U in synthetic mRNAs reduces RIG-I/MDA5 sensing, diminishing inflammatory responses and prolonging protein expression—a cornerstone of lipid-nanoparticle (LNP) delivered vaccines [7] [10].

Properties

CAS Number

1463-10-1

Product Name

5-Methyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

5-Methyluridine, Ribothymidine, Thymine riboside

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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